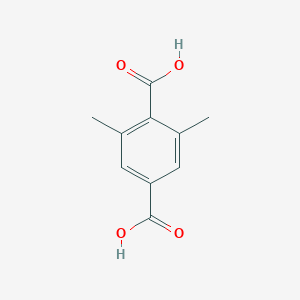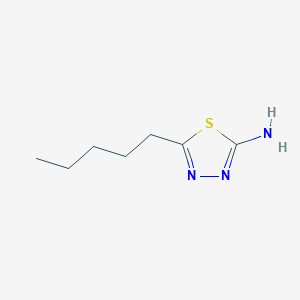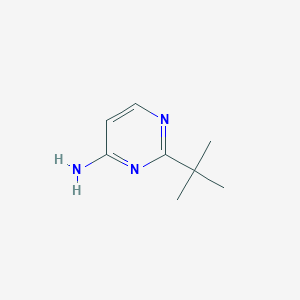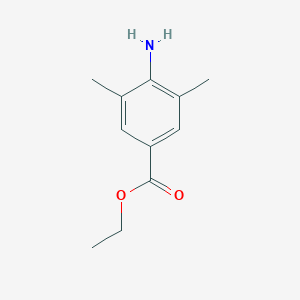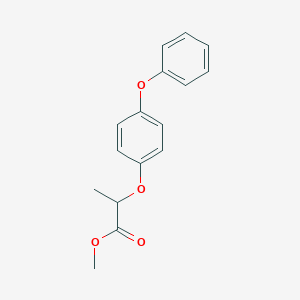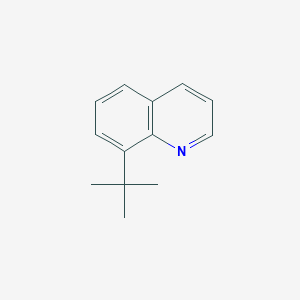
N-(3,4-Dimethylphenyl)acetamid
Übersicht
Beschreibung
N-(3,4-Dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-Dimethylphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25232. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,4-Dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-Dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
N-(3,4-Dimethylphenyl)acetamid: wird in der organischen Synthese als Zwischenprodukt verwendet. Seine molekulare Struktur ermöglicht verschiedene chemische Reaktionen, einschließlich Substitutionen und Additionen, die für die Herstellung komplexer organischer Moleküle grundlegend sind. Die Stabilität dieser Verbindung unter verschiedenen Bedingungen macht sie zu einem wertvollen Ausgangsmaterial für die Synthese von Pharmazeutika und Agrochemikalien .
Materialwissenschaft
In der Materialwissenschaft spielt 3’,4’-Dimethylacetanilid eine Rolle bei der Entwicklung neuer polymerer Materialien. Seine Einarbeitung in Polymerketten kann die physikalischen Eigenschaften des Materials verändern, wie z. B. die thermische Stabilität und Steifigkeit, was für die Konstruktion von Hochleistungskunststoffen und -harzen entscheidend ist .
Analytische Chemie
Diese Verbindung wird als Standard in der Chromatographie verwendet, um Instrumente zu kalibrieren und genaue Messungen ähnlicher organischer Verbindungen sicherzustellen. Seine eindeutige chemische Signatur hilft bei der Identifizierung und Quantifizierung von Substanzen in komplexen Gemischen .
Medizinische Chemie
This compound: wird auf seine möglichen medizinischen Eigenschaften untersucht. Die Forschung ist im Gange, um seine Wirksamkeit und Sicherheit als Vorläufer bei der Entwicklung neuer Therapeutika, insbesondere bei der Schmerzbehandlung und entzündungshemmenden Medikamenten, zu bestimmen .
Chemische Bildung
Aufgrund seiner unkomplizierten Synthese und Reaktivität wird diese Verbindung oft in Bildungseinrichtungen verwendet, um Studenten die Prinzipien der organischen Chemie zu vermitteln. Sie dient als Beispiel, um verschiedene organische Reaktionen und analytische Techniken zu demonstrieren .
Umweltwissenschaft
In der Umweltwissenschaft wird 3’,4’-Dimethylacetanilid auf seine Abbauprodukte und deren Auswirkungen auf Ökosysteme untersucht. Das Verständnis seiner Abbauwege ist wichtig, um das Umwelt risiko ähnlicher organischer Verbindungen zu beurteilen .
Katalyseforschung
Die Struktur der Verbindung wird auf ihre Rolle als Ligand in der Katalyse untersucht. Durch die Bindung an Metalle kann es Komplexe bilden, die wichtige chemische Reaktionen katalysieren, was ein bedeutendes Forschungsgebiet in der grünen Chemie und nachhaltigen Prozessen ist .
Photodynamische Therapie
Die Erforschung der photophysikalischen Eigenschaften von This compound kann zu Anwendungen in der photodynamischen Therapie zur Behandlung von Krebs führen. Seine Fähigkeit, reaktive Sauerstoffspezies unter Lichteinfluss zu erzeugen, ist ein vielversprechender Weg zur Entwicklung neuer Behandlungen .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as lidocaine, primarily target voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them key targets for local anesthetics .
Mode of Action
Based on its structural similarity to lidocaine, it can be hypothesized that it may also act by blocking voltage-gated sodium channels . This would inhibit the initiation and conduction of nerve impulses, leading to a loss of sensation .
Biochemical Pathways
As a potential sodium channel blocker, it could impact the propagation of action potentials along neurons .
Result of Action
If it acts similarly to lidocaine, it could result in the temporary loss of sensation in a localized area .
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-4-5-10(6-8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOIEEWQVAXCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176393 | |
| Record name | Acetamide, N-(3,4-dimethylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2198-54-1 | |
| Record name | N-(3,4-Dimethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4'-Dimethylacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(3,4-dimethylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,4-dimethylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3',4'-DIMETHYLACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ7L6SEZ3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the conformation of N-(3,4-Dimethylphenyl)acetamide compared to similar molecules?
A1: N-(3,4-Dimethylphenyl)acetamide (also known as 34DMPA) exhibits a unique conformational preference compared to some of its structural analogs. The N—H bond in 34DMPA adopts a syn conformation relative to the 3-methyl substituent on the aromatic ring. [] This is in contrast to N-(3,4-dichlorophenyl)acetamide (34DCPA) where the N—H bond is anti to the 3-chloro substituent. [] Interestingly, this syn conformation in 34DMPA is also observed in the crystal structure of 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide. [] This suggests that the presence of a methyl group at the 3-position on the aromatic ring might influence the conformational preference of the N—H bond in these compounds.
Q2: How does the crystal packing of N-(3,4-Dimethylphenyl)acetamide differ from N-(3,4-Dimethylphenyl)benzamide?
A2: While both molecules utilize N—H⋯O hydrogen bonding in their crystal structures, the resulting packing arrangements differ. N-(3,4-Dimethylphenyl)acetamide molecules are linked into infinite chains that extend parallel to the b axis. [] This chain-like motif is also observed in 2-Chloro-N-(3,4-dimethylphenyl)acetamide, highlighting the role of the acetamide group in promoting this type of packing. [] In contrast, N-(3,4-Dimethylphenyl)benzamide molecules arrange into a columnar structure along the a axis. [] The presence of the bulkier benzamide group likely contributes to this distinct packing arrangement.
Q3: Do the chlorine atoms in 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide affect its hydrogen bonding pattern?
A3: Yes, the three chlorine atoms in 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide significantly influence its hydrogen bonding behavior. In addition to the intermolecular N—H⋯O hydrogen bonds observed in the other compounds, 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide also exhibits intramolecular N—H⋯Cl hydrogen bonding. [] This intramolecular interaction is made possible by the presence of the electronegative chlorine atoms, which can act as hydrogen bond acceptors. This example highlights how subtle changes in chemical structure can lead to different intermolecular interactions and potentially influence solid-state packing.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
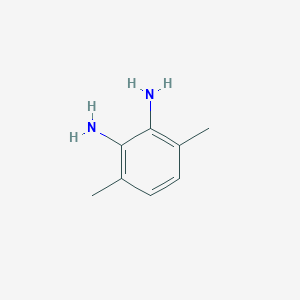
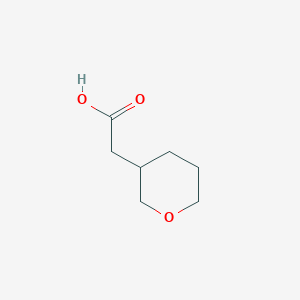


![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)

